
Butyl (oxo-lambda~4~-sulfanylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is an organosulfur compound with a unique structure that includes a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (oxo-lambda~4~-sulfanylidene)carbamate typically involves the reaction of butylamine with a suitable sulfur-containing reagent. One common method is the oxidative coupling of butylamine with sulfur dioxide or a sulfur-containing oxidant under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (oxo-lambda~4~-sulfanylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
Butyl (oxo-lambda~4~-sulfanylidene)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which butyl (oxo-lambda~4~-sulfanylidene)carbamate exerts its effects involves interactions with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various biological pathways and processes, making the compound useful in both research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl (oxo-lambda~4~-sulfanylidene)methylamine
- tert-Butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate
Uniqueness
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is unique due to its specific combination of a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
67868-27-3 |
|---|---|
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
butyl N-sulfinylcarbamate |
InChI |
InChI=1S/C5H9NO3S/c1-2-3-4-9-5(7)6-10-8/h2-4H2,1H3 |
Clave InChI |
XFHKJQBUPRYKMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)N=S=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


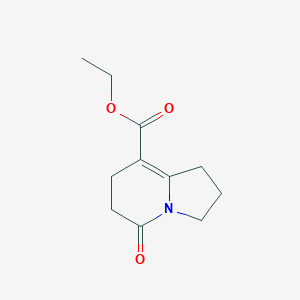
stannane](/img/structure/B14472292.png)
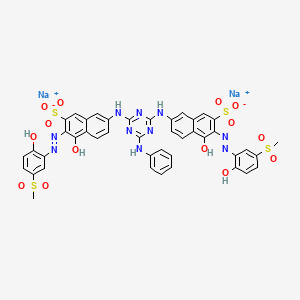
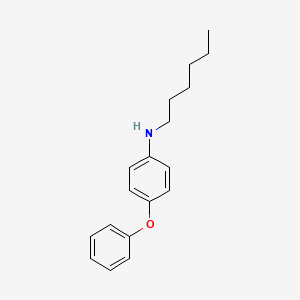
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
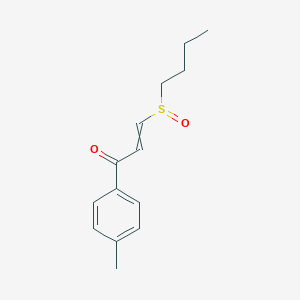

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)

![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)


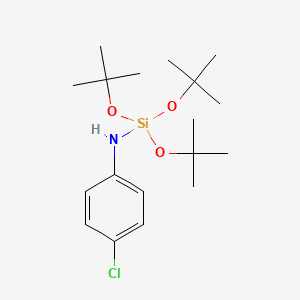
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
